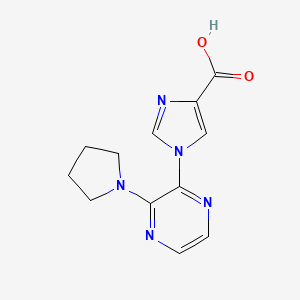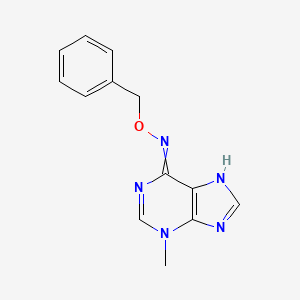![molecular formula C15H18N2O2 B11857365 3-Amino-3-[4-(dimethylamino)naphthalen-1-yl]propanoic acid CAS No. 773125-13-6](/img/structure/B11857365.png)
3-Amino-3-[4-(dimethylamino)naphthalen-1-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-3-[4-(dimethylamino)naphthalen-1-yl]propanoic acid is a synthetic organic compound characterized by the presence of an amino group, a naphthalene ring, and a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-[4-(dimethylamino)naphthalen-1-yl]propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Nitration and Reduction: The naphthalene ring is first nitrated to introduce a nitro group, which is then reduced to an amino group.
Alkylation: The amino-naphthalene derivative undergoes alkylation with a suitable halogenated propanoic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group back to an amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
3-Amino-3-[4-(dimethylamino)naphthalen-1-yl]propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the naphthalene ring.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 3-Amino-3-[4-(dimethylamino)naphthalen-1-yl]propanoic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. The naphthalene ring allows for π-π interactions with aromatic amino acids in proteins, while the amino and dimethylamino groups can form hydrogen bonds and electrostatic interactions.
Comparación Con Compuestos Similares
- 3-Amino-3-(4-ethoxy-3-methoxyphenyl)propanoic acid
- 3-Amino-3-(4-fluorophenyl)propanoic acid
- 3-Amino-3-(4-hydroxy-3,5-dimethoxyphenyl)propanoic acid
Comparison: 3-Amino-3-[4-(dimethylamino)naphthalen-1-yl]propanoic acid is unique due to the presence of both the dimethylamino group and the naphthalene ring, which confer distinct electronic and steric properties. These features enhance its potential as a fluorescent probe and its ability to interact with biological targets, setting it apart from other similar compounds.
Propiedades
Número CAS |
773125-13-6 |
|---|---|
Fórmula molecular |
C15H18N2O2 |
Peso molecular |
258.32 g/mol |
Nombre IUPAC |
3-amino-3-[4-(dimethylamino)naphthalen-1-yl]propanoic acid |
InChI |
InChI=1S/C15H18N2O2/c1-17(2)14-8-7-11(13(16)9-15(18)19)10-5-3-4-6-12(10)14/h3-8,13H,9,16H2,1-2H3,(H,18,19) |
Clave InChI |
FCNYTXHQHPRBFQ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C2=CC=CC=C21)C(CC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 4-(imidazo[1,2-A]pyridin-3-YL)benzoate](/img/structure/B11857313.png)

![4-chloro-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11857320.png)
![4-(3-Chloropropyl)-9-oxa-1,4-diazaspiro[5.5]undecane-2,5-dione](/img/structure/B11857326.png)


![Methyl 3-bromo-1H-thieno[3,2-c]pyrazole-5-carboxylate](/img/structure/B11857340.png)
![3-(2-Methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11857346.png)


